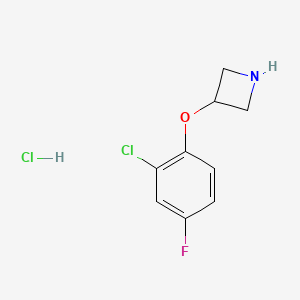
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride
説明
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2FNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClFNO
- Molecular Weight : 217.64 g/mol
- CAS Number : 900512-29-0
The compound features a chloro and fluorine substitution on the phenoxy group, which may influence its biological activity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The presence of halogen atoms can enhance binding affinity to target sites, potentially leading to altered cellular responses.
Key Mechanisms:
- Protein Binding : The compound exhibits significant binding affinity to various proteins, which may modulate their activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a role in cancer cell proliferation and survival.
Anticancer Properties
Research has indicated that this compound possesses notable antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis |
| HT-29 (Colon Cancer) | 0.8 | Inhibits proliferation |
| A549 (Lung Cancer) | 1.2 | Cell cycle arrest |
In vitro studies have demonstrated that the compound can induce apoptosis in MCF-7 cells at concentrations as low as 0.5 µM, suggesting a potent anticancer effect .
Mechanistic Studies
Flow cytometry analyses have revealed that treatment with this compound leads to an increase in apoptotic markers such as Annexin V positivity in treated cells. Additionally, it has been observed to disrupt mitochondrial membrane potential, further confirming its role in apoptosis induction .
Case Studies
- Study on Breast Cancer Cells : In a recent study, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Colon Cancer Model : Another investigation utilized HT-29 colon cancer cells to assess the compound's effects on cell proliferation. The findings showed that the compound inhibited cell growth significantly, suggesting its potential as a therapeutic agent for colorectal cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution with a preference for tumor tissues.
- Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its overall efficacy.
- Excretion : Primarily excreted via urine.
特性
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHSSBPQTWCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900512-29-0 | |
| Record name | Azetidine, 3-(2-chloro-4-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















